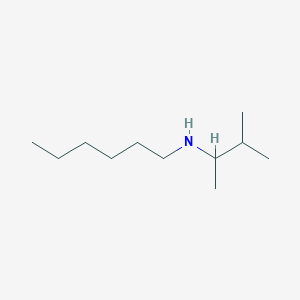

N-(1,2-dimethylpropyl)-N-hexylamine

Description

Significance of Branched Secondary Amine Architectures in Molecular Design

The architecture of branched secondary amines is of profound importance in molecular design, particularly within the pharmaceutical and agrochemical industries. nih.gov The steric bulk introduced by the branched alkyl groups can significantly influence a molecule's three-dimensional shape, which in turn affects its binding affinity and selectivity for biological targets. nih.gov By strategically incorporating branched amine moieties, medicinal chemists can fine-tune the physicochemical properties of a compound, such as its lipophilicity, basicity, and metabolic stability. nih.gov

Furthermore, the nitrogen atom of a secondary amine can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. The specific arrangement of branched substituents around the nitrogen atom modulates these interactions, impacting a molecule's solubility and transport across biological membranes. These amines also serve as crucial intermediates in the synthesis of more complex nitrogen-containing heterocycles and other functional groups. nih.gov The development of efficient methods for the synthesis of α-branched secondary amines remains a key area of research, highlighting their importance in accessing novel chemical space. rsc.org

Historical Development of Synthetic Approaches to Substituted Amines

The synthesis of amines has a rich history, with early methods often relying on the reduction of nitro compounds or the alkylation of ammonia (B1221849), which frequently led to mixtures of primary, secondary, and tertiary amines. dntb.gov.ua Over time, more controlled and selective methods were developed.

Key historical approaches to substituted amines include:

Reductive Amination: This cornerstone method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.gov While widely used, it can be limited by the stability of the intermediate imine or enamine and the availability of the starting carbonyl compounds. acs.org

N-Alkylation of Primary Amines: The direct reaction of a primary amine with an alkyl halide is a fundamental approach, but it often suffers from a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov

Gabriel Synthesis: Developed in the late 19th century, this method provides a way to synthesize primary amines free from over-alkylation products by using phthalimide (B116566) as an ammonia surrogate. dntb.gov.ua

Hofmann, Curtius, and Schmidt Rearrangements: These classic name reactions offer pathways to amines from amides, acyl azides, and carboxylic acids, respectively, often involving the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. rsc.org

More recently, the advent of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines and has been extended to the formation of certain alkylamines. nih.govresearchgate.net Modern research continues to focus on developing catalytic and stereoselective methods for the efficient and environmentally benign synthesis of a wide array of substituted amines. rsc.orgchemrxiv.org

Chemical and Physical Properties of N-(1,2-dimethylpropyl)-N-hexylamine

The specific properties of this compound are documented in various chemical databases.

| Property | Value |

| Molecular Formula | C11H25N |

| Molecular Weight | 171.33 g/mol |

| CAS Number | 10279-57-9 |

| Appearance | No data available |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | No data available |

Table 1: Physicochemical Properties of this compound. nih.gov

Synthesis and Research Findings

While specific, detailed research articles focusing solely on the synthesis of this compound are not prevalent in the provided search results, its synthesis can be inferred from general methods for preparing secondary amines. A plausible synthetic route would be the reductive amination of hexanal (B45976) with 1,2-dimethylpropylamine (B1361077) or the reductive amination of 3-methyl-2-butanone (B44728) with hexylamine (B90201).

A study on the reaction of N-hexylamine with acetaldehyde (B116499) provides some insight into the reactivity of related primary amines, which are precursors to secondary amines. researchgate.net Furthermore, research on the synthesis of other complex amines, such as N-ethyl-N,N-diisopropylamine, through the reductive amination of an aldehyde (acetaldehyde) with a secondary amine (diisopropylamine), illustrates a relevant synthetic strategy. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H25N |

|---|---|

Molecular Weight |

171.32 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)hexan-1-amine |

InChI |

InChI=1S/C11H25N/c1-5-6-7-8-9-12-11(4)10(2)3/h10-12H,5-9H2,1-4H3 |

InChI Key |

BKTNILPJQUOZES-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(C)C(C)C |

Canonical SMILES |

CCCCCCNC(C)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1,2 Dimethylpropyl N Hexylamine and Analogous Branched Secondary Amines

Catalytic Reductive Amination Strategies for Branched Alkylamines

Catalytic reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent and a catalyst. nih.govd-nb.info For the synthesis of N-(1,2-dimethylpropyl)-N-hexylamine, this would involve the reaction of 3-methyl-2-butanone (B44728) with hexylamine (B90201). However, the steric hindrance of both the ketone and the resulting imine intermediate poses significant challenges to this transformation. nih.govsci-hub.se

Heterogeneous Catalysis for Amine Formation from Carbonyl Precursors

Heterogeneous catalysts are widely employed in industrial settings due to their ease of separation and recyclability. For the reductive amination of sterically hindered ketones, several catalytic systems have been investigated.

Commonly used heterogeneous catalysts include noble metals like palladium, platinum, and ruthenium supported on various materials such as carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). encyclopedia.pub Non-noble metal catalysts, particularly those based on nickel (e.g., Raney Nickel), have also proven effective. researchgate.net

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired secondary amine. For instance, in the amination of ketones, side reactions such as the reduction of the carbonyl group to an alcohol can be a major issue. d-nb.info The use of specific additives or catalyst modifications can help to suppress these unwanted pathways. d-nb.info Research has shown that for the reductive amination of ethyl levulinate with n-hexylamine, a Ni₂P/SiO₂ catalyst can achieve high selectivity for the desired N-substituted pyrrolidone. researchgate.net While not a direct analogue, this demonstrates the potential of nickel-based catalysts for reactions involving hexylamine.

| Catalyst System | Ketone Substrate | Amine Substrate | Product | Yield (%) | Reference |

| Ru/C | Dodecanol | NH₃ | Dodecylamine | 83.8 | encyclopedia.pub |

| Pt/Al₂O₃ or Pd/Al₂O₃ | 5-Acetoxymethylfurfural | Aniline | Secondary Amine | 86-99 | tandfonline.com |

| Fe@Pd/C | Cyclohexanone | Benzylamine | N-benzylcyclohexanamine | 94 | tandfonline.com |

| Ni₂P/SiO₂ | Ethyl Levulinate | n-Hexylamine | N-hexyl-5-methyl-2-pyrrolidone | 98 | researchgate.net |

Homogeneous Catalysis in Stereoselective Reductive Amination

Homogeneous catalysts offer the advantage of high activity and selectivity under milder reaction conditions. In the context of synthesizing chiral amines, asymmetric homogeneous catalysis is a powerful tool. nih.gov For a molecule like this compound, which has a chiral center, stereoselective synthesis is of great importance.

Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric reductive amination of ketones. dicp.ac.cnnih.gov For example, ruthenium-catalyzed asymmetric reductive amination of alkyl-aryl ketones with ammonia (B1221849) has been demonstrated to produce chiral primary amines with high enantioselectivity. dicp.ac.cn While direct examples for the synthesis of this compound are scarce, these systems provide a strong foundation for developing a stereoselective route. The development of chiral Lewis base catalysts for use with reducing agents like trichlorosilane (B8805176) has also shown promise in the asymmetric reductive amination of prochiral ketones. nih.gov

| Catalyst System | Ketone Substrate | Amine Substrate | Product | Enantiomeric Excess (ee) (%) | Reference |

| [Ru(cod)₂OAc]₂ / Chiral Ligand | Acetophenone | NH₃ | 1-Phenylethanamine | up to 96 | dicp.ac.cn |

| Ir-complex / F/T azeotrope | Various Ketones | Ammonium (B1175870) Formate | Primary Amines | N/A | liv.ac.uk |

Chemo- and Regioselectivity in Amination of Sterically Hindered Aldehydes and Ketones

The synthesis of α-branched amines via reductive amination is often hampered by poor reactivity due to steric hindrance. nih.govsci-hub.se The condensation step to form the imine intermediate is often the rate-limiting step and can be unfavorable for sterically encumbered ketones like 3-methyl-2-butanone. sci-hub.seacs.org This can lead to preferential reduction of the ketone to the corresponding alcohol. d-nb.info

To overcome these challenges, various strategies have been developed. The use of Lewis acids can activate the carbonyl group, facilitating the condensation with the amine. researchgate.net Additionally, the choice of reducing agent is critical. Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are known to be selective for the reduction of imines over ketones. masterorganicchemistry.com

Recent advancements have focused on developing catalytic systems that can operate under mild conditions and exhibit high chemoselectivity for the desired amine product. For example, a metal-free system using trichlorosilane as a reducing agent and a Lewis base activator has been shown to be effective for the direct reductive amination of ketones with secondary aryl amines to form hindered tertiary amines. nih.gov

Multicomponent Reaction (MCR) Development for α-Branched Amine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. acs.orgbeilstein-journals.org

Carbonyl Alkylative Amination (CAA) Protocols for Direct Amine Construction

Carbonyl Alkylative Amination (CAA) has emerged as a powerful alternative to traditional reductive amination for the synthesis of sterically hindered amines. nih.govacs.orgacs.org This method circumvents the need for the challenging condensation of a ketone and an amine by instead coupling an amine, an aldehyde, and an alkyl halide. rsc.orgrsc.org

In a visible-light-mediated CAA process, a primary amine, an aldehyde, and an alkyl iodide can be coupled to form a wide range of α-branched secondary alkylamines. rsc.orgrsc.org This approach is highly modular and tolerates a wide variety of functional groups on all three components. rsc.org For the synthesis of this compound, this could conceptually involve the reaction of hexylamine, an appropriate aldehyde, and an isopropyl halide.

A zinc-mediated CAA reaction has also been developed, which offers improved scope and scalability, and eliminates competitive reductive amination that can be an issue in visible-light-driven methods. nih.govacs.org This strategy can also utilize carboxylic acid derivatives as alkyl donors, further expanding its utility. nih.gov

Radical-Mediated Coupling Reactions in the Formation of Branched Secondary Amines

Radical-mediated reactions provide a complementary approach to the synthesis of branched secondary amines, often with unique reactivity and selectivity. sorbonne-universite.frrsc.org These methods typically involve the generation of a carbon-centered radical which then adds to an imine or a related species.

A general synthesis of tertiary amines has been developed through the addition of alkyl radicals to all-alkyl-iminium ions, facilitated by visible light and a silane (B1218182) reducing agent. sci-hub.senih.govcam.ac.uk This metal-free, modular transformation allows for the coupling of aldehydes and secondary amines with alkyl halides. While this method directly produces tertiary amines, its principles can be adapted for the synthesis of secondary amines.

Furthermore, direct C-H amination of arenes with secondary amines using UV photolysis of N-chloroamines has been reported, showcasing the potential of radical pathways in forming C-N bonds. rsc.org Although this specific example is for aryl amines, it highlights the ongoing development of radical-based amination strategies.

Zinc-Mediated Processes in Multicomponent Amine Synthesis

Zinc-mediated reactions have gained prominence in the multicomponent synthesis of structurally complex amines, including those with significant steric hindrance. These methods often provide a robust and economical alternative to traditional approaches. Current time information in Bangalore, IN.researchgate.net

A noteworthy advancement is the zinc-mediated carbonyl alkylative amination. This process efficiently couples primary or secondary amines with aldehydes and alkyl iodides. Current time information in Bangalore, IN.researchgate.net For the synthesis of a derivative of this compound, one could envision a reaction between 1,2-dimethylpropylamine (B1361077), an appropriate aldehyde, and an alkyl iodide in the presence of a zinc catalyst. This methodology has been shown to be effective for a broad range of amines, including those with sterically demanding substituents. Current time information in Bangalore, IN.researchgate.net

The use of organozinc reagents, generated from alkyl bromides, in a multicomponent Mannich-type reaction is another powerful tool for creating α-branched amines. nih.gov In this approach, an organozinc bromide can be coupled with an aldehyde and an amine. For instance, a hexylzinc bromide could react with an appropriate aldehyde and 1,2-dimethylpropylamine to yield a precursor to the target molecule. The presence of lithium chloride is often crucial for the efficiency of this transformation. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product Type | Reference |

| Amine | Aldehyde | Alkyl Iodide | Zinc | α-Branched Amine | Current time information in Bangalore, IN.researchgate.net |

| Organozinc Bromide | Aldehyde | Amine | Zinc/LiCl | α-Branched Amine | nih.gov |

This table summarizes the general components of zinc-mediated multicomponent amine synthesis.

N-Alkylation Pathways for this compound Derivatives

N-alkylation represents a direct approach to forming the C-N bond in this compound. This can be achieved through several distinct pathways, each with its own advantages and challenges, especially when dealing with sterically encumbered substrates.

The classical method of N-alkylation involves the nucleophilic substitution of a halogenated hydrocarbon by an amine. epo.org For the synthesis of this compound, two primary routes are conceivable:

Alkylation of 1,2-dimethylpropylamine with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane).

Alkylation of hexylamine with a 1,2-dimethylpropyl halide (e.g., 2-bromo-3-methylbutane).

This type of reaction is often complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. epo.org However, careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, can favor the desired mono-alkylation product. The use of cesium bases, for example, has been shown to promote selective mono-N-alkylation of primary amines. masterorganicchemistry.com

| Amine Precursor | Halogenated Hydrocarbon | Base (Example) | Potential Product |

| 1,2-Dimethylpropylamine | 1-Bromohexane | Cesium Hydroxide | This compound |

| Hexylamine | 2-Bromo-3-methylbutane | Cesium Hydroxide | This compound |

This table illustrates the two primary nucleophilic alkylation routes to the target compound.

Transition metal catalysis offers milder and more selective alternatives to traditional N-alkylation methods. rsc.orgorgsyn.orgpsu.edu Palladium-catalyzed N-alkylation, in particular, has emerged as a versatile tool for the synthesis of a wide range of amines. chemrxiv.org These reactions can often tolerate a broader array of functional groups and proceed under less stringent conditions than classical methods. For the synthesis of a sterically hindered secondary amine like this compound, a palladium-catalyzed cross-coupling reaction between 1,2-dimethylpropylamine and a hexyl halide (or vice versa) could be a viable strategy.

Ruthenium and iridium complexes have also been employed as catalysts for the N-alkylation of amines with alcohols, which will be discussed in the following section. These catalysts are often effective for the selective monoalkylation of primary amines.

The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" concept is a green and atom-economical approach to N-alkylation. researchgate.nettandfonline.comnih.gov This methodology utilizes alcohols as alkylating agents, with water being the only byproduct. tandfonline.com The general mechanism involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition metal catalyst. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the same metal catalyst using the hydrogen that was "borrowed" from the alcohol. researchgate.net

For the synthesis of this compound, this could involve the reaction of 1,2-dimethylpropylamine with hexanol or hexylamine with 3-methyl-2-butanol, catalyzed by a suitable transition metal complex, such as those based on ruthenium, iridium, or iron. epo.orgpsu.eduorganic-chemistry.org This approach is particularly attractive for its environmental benefits and for the direct use of readily available alcohols.

| Amine | Alcohol | Catalyst (Example) | Methodology |

| 1,2-Dimethylpropylamine | Hexanol | Ruthenium Complex | Borrowing Hydrogen |

| Hexylamine | 3-Methyl-2-butanol | Iridium Complex | Borrowing Hydrogen |

This table outlines potential Borrowing Hydrogen strategies for the synthesis of the target amine.

Novel Approaches to Incorporate Branched Alkyl Chains into Amine Structures

The introduction of branched alkyl groups, such as the 1,2-dimethylpropyl moiety, is a key challenge in the synthesis of sterically hindered amines. Recent research has focused on developing novel methods to overcome the steric barriers associated with these transformations.

One such approach is the direct reductive amination of ketones. rsc.org The synthesis of this compound could potentially be achieved through the reductive amination of 3-methyl-2-butanone with hexylamine. This reaction can be catalyzed by various systems, including those based on rhodium and ruthenium, using carbon monoxide as a deoxygenating agent. rsc.org

Visible-light-mediated carbonyl alkylative amination has also emerged as a powerful platform for the synthesis of α-branched secondary alkylamines. orgsyn.orgorganic-chemistry.org This method allows for the modular coupling of primary amines, aldehydes, and alkyl iodides under mild conditions. The reaction proceeds via the formation of a neutral aminyl radical, which can accommodate sterically demanding groups. organic-chemistry.org

Furthermore, innovative catalytic systems are being developed to facilitate the incorporation of branched alkyl chains. For example, novel catalysts are being explored for hydroamination reactions that can accommodate sterically demanding alkenes and amines. google.com The development of new catalysts and synthetic methods continues to push the boundaries of what is possible in the synthesis of complex and sterically hindered amines. cas.cn

Mechanistic Investigations and Reaction Dynamics of N 1,2 Dimethylpropyl N Hexylamine Synthesis and Transformation

Elucidation of Reaction Mechanisms in Carbonyl Alkylative Amination

Carbonyl alkylative amination has emerged as a powerful tool for the synthesis of structurally complex amines. researchgate.netsemanticscholar.org This method allows for the direct coupling of a carbonyl compound, an amine, and an alkylating agent in a single step.

The formation of N-(1,2-dimethylpropyl)-N-hexylamine via carbonyl alkylative amination likely proceeds through the initial condensation of a primary amine (either 1,2-dimethylpropylamine (B1361077) or hexylamine) with a corresponding carbonyl compound (e.g., hexanal (B45976) or 3-methyl-2-butanone) to form an iminium ion intermediate. nih.govcam.ac.uk This electrophilic iminium ion is then susceptible to nucleophilic attack.

In modern synthetic strategies, particularly those facilitated by visible light, the process involves the generation of alkyl radicals from an alkyl halide (e.g., hexyl iodide or a 1,2-dimethylpropyl halide). semanticscholar.orgnih.gov These neutral, nucleophilic alkyl radicals can then add to the positively charged iminium ion. nih.govnih.gov This addition results in the formation of an aminium radical cation. nih.govcam.ac.uk

Condensation of the amine and carbonyl compound to form an iminium ion. researchgate.net

Generation of an alkyl radical via a photoredox cycle. researchgate.net

Addition of the alkyl radical to the iminium ion to form an aminium radical cation. nih.gov

Interception of the aminium radical cation through a hydrogen atom transfer (HAT) process to yield the protonated final amine product. nih.govnih.gov

Hydrogen Atom Transfer (HAT) is a critical step in the radical-based carbonyl alkylative amination pathway. nih.govnih.gov Once the aminium radical cation is formed, a HAT reagent, such as a silane (B1218182), is required to quench this intermediate and form the final product. nih.govnih.gov The HAT reagent donates a hydrogen atom, reducing the aminium radical cation to the corresponding protonated tertiary amine and regenerating the catalyst in the process. nih.gov

Kinetics and Thermodynamics of N-Alkylation and Reductive Amination

While direct N-alkylation of a primary amine with an alkyl halide is a traditional method for synthesizing secondary amines, it often suffers from a lack of selectivity, leading to over-alkylation. researchgate.net Reductive amination offers a more controlled approach.

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. chemistrysteps.comwikipedia.org For the synthesis of this compound, this would involve reacting, for example, hexylamine (B90201) with 3-methyl-2-butanone (B44728), followed by reduction.

In a typical reductive amination, the reaction proceeds in two main stages: the formation of an iminium ion and its subsequent reduction. wikipedia.org The rate-determining step can vary depending on the specific reactants and reaction conditions. savemyexams.com

Iminium Ion Formation: The formation of the iminium ion from the carbonyl compound and the amine is often the slower step, particularly when sterically hindered ketones are used. nih.gov This step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Reduction: The reduction of the iminium ion is generally a fast step, especially with efficient reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com

The pH of the reaction medium can also play a critical role. Acidic conditions can catalyze the dehydration step to form the iminium ion, but excessive acidity can protonate the amine, rendering it non-nucleophilic. nih.gov

Table 1: Factors Influencing Rate-Determining Steps in Amine Synthesis

| Factor | Influence on Iminium Ion Formation | Influence on Reduction Step |

| Steric Hindrance | Can slow down the initial nucleophilic attack, potentially making it the rate-determining step. nih.gov | Generally less affected by steric hindrance. |

| pH | Optimal pH is required; too low or too high can slow down or inhibit this step. nih.gov | Can be influenced by pH, as the stability of the reducing agent can be pH-dependent. |

| Reducing Agent | No direct influence. | The choice and concentration of the reducing agent directly impact the rate of this step. masterorganicchemistry.com |

Table 2: Equilibrium Considerations in Reductive Amination

| Equilibrium Step | Factors Favoring Forward Reaction | Factors Favoring Reverse Reaction |

| Amine + Carbonyl ⇌ Iminium Ion + Water | Removal of water, acidic catalysis. nih.gov | Excess water. nih.gov |

| Iminium Ion + Reducing Agent → Amine | Efficient reducing agent, irreversible reduction step. masterorganicchemistry.com | Inefficient or unstable reducing agent. |

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including N-alkylation and reductive amination. mdpi.com These theoretical approaches allow for the investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies and reaction enthalpies. mdpi.comamanote.com

For the synthesis of this compound, computational studies could be employed to:

Model the transition states for the formation of the iminium ion and its subsequent reduction to predict the most likely rate-determining step.

Calculate the relative energies of different intermediates and transition states to understand the reaction kinetics and thermodynamics. nih.gov

Investigate the role of solvent effects on the reaction mechanism. nih.gov

Predict the regioselectivity and stereoselectivity of the reaction.

By examining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, it is possible to gain insights into their nucleophilic and electrophilic characters, respectively, and thus predict their reactivity. mdpi.com Such computational insights can guide the rational design of more efficient and selective synthetic routes.

Transition State Analysis using Quantum Mechanical Methods

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the atomic level. nih.govacs.orgresearchgate.net By modeling the potential energy surface of a reaction, it is possible to identify and characterize the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure and energy of the transition state provide invaluable insights into the feasibility and kinetics of a reaction.

In the context of synthesizing this compound, a common route is the reductive amination of a ketone with a primary amine. scienceinfo.com This process typically involves two key steps: the formation of an iminium ion intermediate, followed by its reduction. scienceinfo.com QM calculations can be employed to analyze the transition states of both steps.

For the C-N bond formation, computational studies on analogous systems have revealed that the reaction barriers and enthalpies are influenced by the nature of the reactants and the catalyst, if present. aip.orgnih.gov Transition-metal-catalyzed C-H amination, for example, often proceeds through a chelation-assisted metallacycle formation, followed by the insertion of an imido moiety into a metal-carbon bond. acs.orgnih.gov

A critical step in the reductive amination pathway is the hydride transfer from a reducing agent to the iminium ion. DFT studies on the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (B8407120) (STAB) have shown that the selectivity for imine reduction over carbonyl reduction can be explained by analyzing the respective transition states. nih.govacs.org The steric and electronic properties of the substituents on both the carbonyl compound and the amine play a significant role in determining the activation energy of the hydride transfer.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a transition state analysis for the hydride transfer step in the synthesis of a secondary amine analogous to this compound.

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15.8 | The energy barrier for the hydride transfer to the iminium ion. |

| Forming C-H bond distance (Å) | 1.85 | The distance between the hydride and the carbon of the iminium ion in the TS. |

| Breaking B-H bond distance (Å) | 1.45 | The distance between the boron of the reducing agent and the transferring hydride in the TS. |

| N-C-C bond angle (°) | 115.2 | The bond angle around the iminium carbon in the transition state. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Free Energy Profiles for Amine-Forming Reactions

A free energy profile provides a comprehensive overview of the energy landscape of a reaction, mapping the changes in Gibbs free energy as the reaction progresses from reactants to products. researchgate.net This profile includes the relative energies of reactants, intermediates, transition states, and products, offering a thermodynamic and kinetic picture of the reaction.

For a multi-step reaction like the synthesis of this compound via reductive amination, the free energy profile would illustrate the energetics of both the imine/iminium ion formation and the subsequent reduction. The first step, the nucleophilic attack of the amine on the carbonyl group to form a hemiaminal, is typically reversible. This is followed by the rate-determining step, which can be either the dehydration of the hemiaminal to form the iminium ion or the subsequent hydride transfer, depending on the specific reactants and conditions.

Computational studies on similar amine syntheses have shown that all reaction steps, including the formation of intermediates and transition states, can be modeled to construct a detailed free energy profile. researchgate.netresearchgate.net These profiles are crucial for understanding reaction bottlenecks and for designing strategies to overcome them.

The following table presents a hypothetical free energy profile for a generic two-step secondary amine synthesis.

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Ketone + Amine) | 0.0 |

| Hemiaminal Intermediate | -5.2 |

| Transition State 1 (Dehydration) | +18.5 |

| Iminium Ion Intermediate | +2.1 |

| Transition State 2 (Reduction) | +15.8 |

| Products (Secondary Amine) | -12.7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Solvent and Additive Effects on Reaction Efficiency and Selectivity

The choice of solvent and the use of additives can have a profound impact on the efficiency and selectivity of chemical reactions, including the synthesis of this compound. researchgate.netepa.gov Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.

In reductive amination, the solvent can affect both the formation of the imine intermediate and its subsequent reduction. researchgate.netepa.govacsgcipr.orgresearchgate.net Protic solvents like methanol (B129727) have been shown to be effective for the reductive amination of ketones, as they can facilitate both the formation of the imine and the hydrogenation step. researchgate.net In contrast, aprotic polar solvents may favor different reaction pathways. researchgate.net The polarity of the solvent can also play a crucial role; for instance, polar solvents can better solvate charged intermediates like the iminium ion, potentially lowering the energy of the transition state for its formation.

Additives are often used to enhance reaction rates and control selectivity. In reductive amination, an acid catalyst is frequently added to promote the dehydration of the hemiaminal intermediate, thereby accelerating the formation of the iminium ion. nih.gov However, the concentration and type of acid must be carefully controlled to avoid undesired side reactions.

In direct N-alkylation of amines with alkyl halides, a common side reaction is overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.orgstudymind.co.uk The use of specific additives can mitigate this issue. For example, cesium bases, such as cesium hydroxide, have been shown to promote the mono-N-alkylation of primary amines while suppressing further alkylation. google.comscispace.com This effect is attributed to the unique properties of the cesium cation. Other additives, such as molecular sieves, can also improve selectivity by removing water from the reaction mixture, which can be beneficial for the imine formation step in reductive amination. google.com

The table below summarizes the observed effects of different solvents and additives on analogous amine synthesis reactions.

| Solvent/Additive | Effect on Yield | Effect on Selectivity | Plausible Reason |

| Methanol | Increased | High for amine | Promotes both imine formation and hydrogenation. researchgate.net |

| 1,2-Dichloroethane (DCE) | Moderate | Good | Commonly used, but less environmentally friendly. acsgcipr.orgresearchgate.net |

| Ethyl Acetate (EtOAc) | Good | Good | A greener alternative to chlorinated solvents for STAB reductions. acsgcipr.orgresearchgate.net |

| Acetic Acid | Increased | - | Catalyzes the formation of the iminium ion intermediate. nih.gov |

| Cesium Hydroxide | High | High for mono-alkylation | Suppresses overalkylation in direct N-alkylation reactions. google.comscispace.com |

| Molecular Sieves | Increased | - | Removes water, driving the equilibrium towards imine formation. google.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic Characterization and Structural Analysis of N 1,2 Dimethylpropyl N Hexylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a premier technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR Chemical Shift Analysis of Branched Secondary Amines

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra offer a complete map of the carbon and hydrogen framework of N-(1,2-dimethylpropyl)-N-hexylamine.

In 1H NMR spectroscopy , the chemical shift (δ) of a proton is influenced by its electronic environment. Protons on carbons directly attached to the electron-withdrawing nitrogen atom of an amine are deshielded and typically appear in the δ 2.3-3.0 ppm range. libretexts.orgoregonstate.edu The N-H proton itself is often observed as a broad signal, with a chemical shift that can vary significantly (δ 0.5-5.0 ppm) depending on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.orglibretexts.org

In 13C NMR spectroscopy , carbons bonded to the nitrogen atom are also deshielded and typically resonate in the δ 10-65 ppm region. libretexts.org The specific chemical shifts provide insight into the nature of the alkyl groups attached to the amine. irisotope.com

For this compound, the expected chemical shifts are based on typical values for aliphatic amines. The deshielding effect of the nitrogen atom is most pronounced on the adjacent carbons (Cα) and protons (Hα).

Table 1: Predicted 1H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 0.5 - 5.0 | broad singlet |

| N-CH 2-(CH2)4-CH3 | ~ 2.5 - 2.8 | triplet |

| N-CH (CH3)-CH(CH3)2 | ~ 2.6 - 2.9 | multiplet |

| N-CH2-CH 2-(CH2)3-CH3 | ~ 1.4 - 1.6 | multiplet |

| -(CH2)3-CH 2-CH3 | ~ 1.2 - 1.4 | multiplet |

| N-CH(CH 3)-CH(CH3)2 | ~ 1.0 - 1.2 | doublet |

| N-CH(CH3)-CH (CH3)2 | ~ 1.7 - 1.9 | multiplet |

| N-CH(CH3)-CH(C H3)2 | ~ 0.8 - 1.0 | doublet |

Table 2: Predicted 13C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H3-(CH2)5-N | ~ 14 |

| CH3-C H2-(CH2)4-N | ~ 22 |

| CH3-(CH2)2-C H2-(CH2)2-N | ~ 27 |

| CH3-(CH2)3-C H2-CH2-N | ~ 30 |

| CH3-(CH2)4-C H2-N | ~ 32 |

| C H2-N-(1,2-dimethylpropyl) | ~ 50 |

| N-C H(CH3)-CH(CH3)2 | ~ 58 |

| N-CH(C H3)-CH(CH3)2 | ~ 16 |

| N-CH(CH3)-C H(CH3)2 | ~ 33 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them, which is indispensable for complex molecules with overlapping signals. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the successive methylene (B1212753) protons of the hexyl chain and between the coupled protons within the 1,2-dimethylpropyl group, confirming the integrity of each alkyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). wikipedia.orghmdb.ca It is a powerful tool for assigning carbon signals based on their known proton assignments. Each C-H group in the molecule would produce a single cross-peak in the HSQC spectrum, linking the signals from the 1H and 13C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds (long-range C-H correlation). sdsu.eduyoutube.com HMBC is critical for piecing together the molecular structure by connecting different fragments. For instance, it would show a correlation from the protons on the carbon alpha to the nitrogen (on both alkyl groups) to the alpha-carbon of the other alkyl group, confirming the N-C connectivity.

Dynamic NMR Studies (e.g., VT-NMR) for Conformational Analysis and Molecular Dynamics

Molecules are not static; they undergo various dynamic processes such as bond rotations and inversions. libretexts.org Dynamic NMR (DNMR) spectroscopy, particularly Variable-Temperature (VT-NMR), is used to study these conformational changes. monmouth.edu

For this compound, two key dynamic processes can be investigated:

Nitrogen Inversion : The nitrogen atom in a secondary amine rapidly inverts its configuration at room temperature. This process can be slowed at lower temperatures.

Rotation around C-N bonds : Rotation around the C-N single bonds can lead to different stable conformations (rotamers).

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to signal broadening, eventual coalescence, and finally, the appearance of separate sharp signals for each distinct conformer at very low temperatures (the slow-exchange regime). Analysis of these line-shape changes can provide quantitative information about the energy barriers and rates of these dynamic processes. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sa

Characteristic N-H Stretching and Deformation Modes in Secondary Amines and Their Salts

The presence and environment of the N-H bond in secondary amines give rise to several characteristic vibrational bands.

N-H Stretching (νN-H) : Secondary amines typically show a single, relatively weak N-H stretching absorption in the IR spectrum in the range of 3300-3500 cm⁻¹. spectroscopyonline.comopenstax.org This distinguishes them from primary amines, which show two N-H stretching bands (symmetric and asymmetric). spectroscopyonline.com The exact position and broadness of the band can be influenced by hydrogen bonding; in concentrated solutions, the peak shifts to a lower frequency. libretexts.org

N-H Bending (δN-H) : The N-H in-plane bending or scissoring vibration for secondary amines is often weak and can be difficult to observe, but may appear around 1500-1600 cm⁻¹. libretexts.orgyoutube.com

N-H Wagging (γN-H) : A characteristic broad N-H out-of-plane bending (wagging) absorption can often be seen in the 650-900 cm⁻¹ region for liquid samples. libretexts.orgspectroscopyonline.com

Amine Salts : When the amine is protonated to form an ammonium (B1175870) salt (R₂NH₂⁺), the N-H stretching band shifts to a lower frequency, appearing as a strong, broad absorption in the 2200-3000 cm⁻¹ range. Additionally, a characteristic NH₂⁺ deformation vibration appears in the 1560-1620 cm⁻¹ region. cdnsciencepub.com

Correlation of Vibrational Frequencies with Molecular Structure and Conformation

Beyond the N-H group, other vibrational modes provide structural information.

C-N Stretching (νC-N) : The stretching vibrations of the C-N bonds in aliphatic amines occur in the 1000-1250 cm⁻¹ region. libretexts.orgyoutube.com Studies have shown that the frequency of the C-N stretch is sensitive to the substitution on the alpha-carbon. aip.orgaip.org For secondary amines with a primary alpha-carbon (like the hexyl group), a strong band is expected around 1140 cm⁻¹, while those with a secondary alpha-carbon (like the 1,2-dimethylpropyl group) absorb at a higher frequency, near 1180 cm⁻¹. aip.orgaip.org

C-H Stretching and Bending : The spectra will also be rich with C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations for CH₂ and CH₃ groups around 1375-1465 cm⁻¹.

Raman spectroscopy is complementary to IR. While the N-H stretching mode is often weak in the Raman spectrum, C-C and C-N skeletal vibrations can be strong, providing additional structural information. nih.gov The combination of IR and Raman data allows for a more complete assignment of the vibrational modes and a deeper understanding of the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak to Medium | Single peak characteristic of secondary amines. spectroscopyonline.com |

| C-H Stretch | 2850 - 2960 | Strong | Aliphatic C-H vibrations. |

| N-H Bend | 1500 - 1600 | Weak / Often not observed | In-plane scissoring vibration. libretexts.org |

| C-H Bend | 1375 - 1465 | Medium | CH₂ and CH₃ deformations. |

| C-N Stretch (sec-α-C) | ~ 1180 | Strong | Associated with the N-(1,2-dimethylpropyl) group. aip.org |

| C-N Stretch (pri-α-C) | ~ 1140 | Strong | Associated with the N-hexyl group. aip.org |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with high precision, enabling the determination of its elemental composition. measurlabs.comazolifesciences.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas by measuring the exact mass to several decimal places. libretexts.orgyoutube.com

For this compound, with a molecular formula of C11H25N, the monoisotopic mass can be calculated with high accuracy. uni.lunih.govnih.gov In a typical HRMS experiment, the compound would be ionized, often forming the protonated molecule [M+H]+. The high-resolution analyzer then provides an exact m/z value that can be used to confirm the elemental composition.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C11H25N | 171.1987 |

| [M+H]+ | C11H26N+ | 172.2065 |

This table presents the theoretical exact mass for the neutral this compound molecule and its protonated form, which would be observed in HRMS.

Analysis of Characteristic Fragmentation Patterns, including Alpha-Cleavage of Secondary Amines

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage. libretexts.orgmiamioh.eduwikipedia.org This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation. libretexts.orglibretexts.orgfiveable.me

The structure of this compound offers several sites for alpha-cleavage, which would result in characteristic fragment ions. The cleavage can occur on either the hexyl or the 1,2-dimethylpropyl side of the nitrogen atom. The relative abundance of the resulting fragment ions can provide further insight into the structure of the molecule. The largest substituent is typically lost with greater preference. miamioh.edu

| Cleavage Site | Lost Radical | Resulting Fragment Ion (m/z) |

|---|---|---|

| α-cleavage on the hexyl group | C5H11• (pentyl radical) | 100.12 |

| α-cleavage on the 1,2-dimethylpropyl group | C4H9• (butyl radical) | 114.14 |

This table outlines the predicted major fragment ions for this compound resulting from alpha-cleavage.

Chiroptical Spectroscopy (If Applicable to Chiral Variants)

The presence of stereocenters in a molecule gives rise to chirality, the property of a molecule being non-superimposable on its mirror image. This compound possesses two chiral centers in the 1,2-dimethylpropyl group, making it a chiral molecule. Chiroptical spectroscopy techniques are essential for the characterization of such molecules.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govlibretexts.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. purechemistry.org This technique can be used to determine the enantiomeric excess (a measure of the purity of an enantiomer) and, in many cases, the absolute configuration of a chiral molecule. mtoz-biolabs.comspectroscopyeurope.com

For this compound, the CD spectrum would be unique for each enantiomer, exhibiting mirror-image curves. chiralabsxl.com By comparing the experimental CD spectrum of a sample to that of a standard of known absolute configuration, the absolute configuration of the sample can be determined. mtoz-biolabs.comcolumbia.edu In the absence of a known standard, computational methods can be used to predict the CD spectra for the different possible stereoisomers, and comparison with the experimental spectrum can allow for the assignment of the absolute configuration. spectroscopyeurope.com The intensity of the CD signal is proportional to the enantiomeric excess, allowing for its quantitative determination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.